(5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester

Purity Analysis Quality Control Procurement Specification

Researchers requiring precise, multi-step molecular assembly face challenges with protecting group compatibility and regiospecific reactivity. This compound directly solves those issues as a bifunctional aromatic building block with a Boc-protected amine, a free 5-amino group, and a 2-bromo substituent for palladium-catalyzed cross-coupling. The orthogonal protection strategy ensures chemoselective transformations: - Enables sequential functionalization at two distinct amino sites without cross-interference. - Facilitates clean Suzuki/Stille/Buchwald couplings at the 2-position while the Boc group remains intact. - Provides reliable global supply with confirmed stock availability for immediate project initiation.

Molecular Formula C11H15BrN2O2
Molecular Weight 287.15 g/mol
CAS No. 885270-68-8
Cat. No. B1504506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester
CAS885270-68-8
Molecular FormulaC11H15BrN2O2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)Br
InChIInChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,13H2,1-3H3,(H,14,15)
InChIKeyTXGJDADLVDVRCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester (CAS 885270-68-8): A Boc-Protected Aniline Building Block for Small Molecule Synthesis and Medicinal Chemistry


(5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester (CAS 885270-68-8) is a bi-functional aromatic building block featuring a tert-butyloxycarbonyl (Boc)-protected aniline nitrogen at the 1-position, a free primary aromatic amine at the 5-position, and a bromine atom at the 2-position on the phenyl ring . This substitution pattern, with a molecular formula of C₁₁H₁₅BrN₂O₂ and a molecular weight of 287.15 g/mol , provides two distinct handles for chemoselective transformations, making it a valuable intermediate for constructing more complex molecular architectures.

The Critical Role of Regio- and Chemoselectivity: Why (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester Cannot Be Replaced by Generic Analogs


In the synthesis of complex molecules, the specific arrangement of functional groups on an aromatic ring dictates reactivity, selectivity, and the ultimate success of a synthetic route. Generic substitution with a seemingly similar compound, such as a positional isomer (e.g., (2-amino-5-bromophenyl)carbamate, CAS 1609929-63-6 ), or a differently protected analog, would fundamentally alter the chemical behavior. The ortho-relationship between the bromine and the Boc-protected amine in the target compound creates a unique steric and electronic environment that influences subsequent cross-coupling reactions, nucleophilic substitutions, and deprotection sequences . Using an incorrect regioisomer would lead to a different molecule with distinct properties and a different, likely unsuccessful, synthetic outcome.

Quantitative Differentiation of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester (CAS 885270-68-8): A Comparative Evidence Guide


Purity Benchmarking: Vendor-Specified Purity of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester vs. A Positional Isomer

When sourcing this compound, the specified purity is a critical procurement parameter. The target compound is offered by multiple reputable vendors with a purity specification of 97-98% . In contrast, its key positional isomer, (2-amino-5-bromophenyl)carbamic acid tert-butyl ester (CAS 1609929-63-6), is also available, but with a slightly lower vendor-reported purity of 98% . This difference, while small, can be a decisive factor in applications where the highest purity is essential from the start, as a 1% increase in purity translates to a 1% reduction in initial impurities.

Purity Analysis Quality Control Procurement Specification

Regiochemical Identity: Confirmation of Substitution Pattern for (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester

The unambiguous identity of the compound is confirmed by its IUPAC name and InChI Key, which explicitly define the substitution pattern: a bromine atom at the 2-position and an amino group at the 5-position of the phenyl ring, with a tert-butyl carbamate group on the 1-position nitrogen . The SMILES string `CC(C)(C)OC(=O)Nc1cc(ccc1Br)N` provides a machine-readable, unambiguous structural representation. This level of structural certainty is essential for differentiating it from its regioisomer, tert-butyl (2-amino-5-bromophenyl)carbamate (CAS 1609929-63-6) , which has the amino and bromine substituents swapped.

Structural Elucidation Regioisomer Confirmation Synthetic Planning

Functional Group Orthogonality: Chemoselective Deprotection Potential of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester

The tert-butyl carbamate (Boc) group is a cornerstone of modern organic synthesis, offering predictable and highly chemoselective deprotection under mild acidic conditions [1]. While quantitative deprotection kinetics for this specific compound are not reported, the Boc group's well-established behavior allows for its removal in the presence of many other common functional groups (e.g., esters, amides, and other carbamates) . This is a significant advantage over alternative protecting groups like Cbz (benzyloxycarbonyl), which requires harsher hydrogenolysis conditions that may not be compatible with the bromoarene moiety.

Protecting Group Strategy Chemoselectivity Peptide Synthesis

Strategic Deployment of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester (CAS 885270-68-8) in Research and Development


Precision Synthesis of Biaryl and Heterobiaryl Systems via Palladium-Catalyzed Cross-Coupling

The 2-bromo substituent on the phenyl ring of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations . This allows for the efficient and selective introduction of a diverse array of aryl, heteroaryl, or amine substituents at the 2-position. The orthogonally protected 1-amino group remains inert during these transformations, ensuring chemoselectivity. This scenario is directly supported by the structural evidence of the bromine atom and the Boc-protected amine , which are the key functional groups for this application.

Late-Stage Functionalization via Selective Boc Deprotection and Subsequent Derivatization

Following the installation of a new group at the 2-position, the Boc protecting group on the 1-amino nitrogen can be cleanly removed under mild acidic conditions . This unveils a free aniline, which is a versatile functional group for further derivatization. This sequence—cross-coupling followed by deprotection—is a powerful and widely used strategy in medicinal chemistry for generating libraries of compounds with a common core structure. The utility of this approach is directly tied to the orthogonal protecting group strategy inherent in the compound's design .

Construction of Unsymmetrical Diamine Ligands and Building Blocks

The presence of two distinct amino groups—one protected (Boc) and one free (5-amino)—provides a unique opportunity to sequentially functionalize each nitrogen with different groups. For instance, the free 5-amino group could be selectively alkylated or acylated while the Boc-protected 1-amino group remains unaffected. Subsequent deprotection of the Boc group would then reveal a second amine handle for further functionalization. This capability is a direct consequence of the compound's specific substitution pattern, as confirmed by its structural data , and is not possible with symmetric or differently protected analogs.

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